molecular formula C17H33BrO2 B1278910 2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran CAS No. 88517-92-4

2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran

Cat. No. B1278910
Key on ui cas rn: 88517-92-4
M. Wt: 349.3 g/mol
InChI Key: QBEYUDGHMCVOAS-UHFFFAOYSA-N
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Patent
US05952316

Procedure details

The above-mentioned dodecanediol monotetrahydropyranyl ether (7.882 g) and 11.437 g of carbon tetrabromide were dissolved in 78 ml of dichloromethane. Triphenylphosphine (10.843 g) was added thereto under ice-cooling and the mixture was stirred at 0° C. for 5 minutes. The solvent was distilled away under reduced pressure and the residue was purified by silica gel column chromatography to give 4.029 g of 1-bromo-12-tetrahydropyranyloxydodecane.
Name
dodecanediol monotetrahydropyranyl ether
Quantity
7.882 g
Type
reactant
Reaction Step One
Quantity
11.437 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
solvent
Reaction Step One
Quantity
10.843 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[O:7][CH:8](O)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].C(Br)(Br)(Br)[Br:22].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>ClCCl>[Br:22][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][O:7][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][O:1]1

Inputs

Step One
Name
dodecanediol monotetrahydropyranyl ether
Quantity
7.882 g
Type
reactant
Smiles
O1C(CCCC1)OC(CCCCCCCCCCC)O
Name
Quantity
11.437 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
78 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10.843 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrCCCCCCCCCCCCOC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.029 g
YIELD: CALCULATEDPERCENTYIELD 41.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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